molecular formula C17H10ClFN2O4S2 B2577890 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 1982158-93-9

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No. B2577890
CAS RN: 1982158-93-9
M. Wt: 424.85
InChI Key: CEHGONNERUXLEZ-UHFFFAOYSA-N
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Description

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a useful research compound. Its molecular formula is C17H10ClFN2O4S2 and its molecular weight is 424.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, including compounds with structural similarities to the specified chemical. These compounds were evaluated for their antimicrobial as well as antitubercular activity, showing promise against several pathogens including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as M. tuberculosis H37Rv. Molecular docking studies were also conducted to understand the potential mode of inhibition against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), highlighting the compounds' potential as antitubercular agents (Shingare et al., 2022).

Radiosensitizing and Anticarcinogenic Properties

Another investigation focused on the synthesis and characterization of imidazo[2,1-b][1,3]benzothiazole derivatives, exhibiting significant in vitro anticancer activity against human liver cancer Hep G2 cell line and melanoma cell lines. Compounds such as 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole showed considerable effectiveness, suggesting their potential as radiosensitizers and anticarcinogenic compounds (Majalakere et al., 2020).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-8-methoxypyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O4S2/c1-25-9-2-5-13-14(6-9)26-17-20-8-15(16(22)21(13)17)27(23,24)10-3-4-12(19)11(18)7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHGONNERUXLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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